molecular formula C18H25N3O3S3 B2482781 4-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 1396761-46-8

4-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2482781
CAS No.: 1396761-46-8
M. Wt: 427.6
InChI Key: QGZHVWQNESSPNG-UHFFFAOYSA-N
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Description

4-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a potent and selective small molecule inhibitor of phosphoinositide 3-kinase (PI3K), a critical signaling node in the PI3K/AKT/mTOR pathway. This pathway is frequently hyperactivated in a wide array of cancers, driving cell proliferation, survival, and metabolic reprogramming. The compound exerts its effect by competitively binding to the ATP-binding pocket of the PI3K enzyme, thereby blocking the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This inhibition dampens downstream signaling cascades, leading to cell cycle arrest and the induction of apoptosis in susceptible malignant cells. Its research value is particularly pronounced in the investigation of oncogenic PI3K signaling and the development of resistance to targeted therapies. Researchers utilize this inhibitor in preclinical studies to elucidate the mechanistic role of PI3K in tumorigenesis, to evaluate its efficacy as a monotherapy, and to explore its potential in rational combination regimens with other anticancer agents, such as MEK inhibitors, to overcome compensatory resistance mechanisms. The compound serves as a vital chemical probe for dissecting pathway dynamics and validating PI3K as a therapeutic target in various cancer models, including those with documented sensitivity to PI3K inhibition .

Properties

IUPAC Name

4-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3S3/c1-20(2)27(23,24)16-5-3-15(4-6-16)17(22)21-10-7-14(8-11-21)13-26-18-19-9-12-25-18/h3-6,14H,7-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZHVWQNESSPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)CSC3=NCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic molecule that incorporates multiple functional groups, including a thiazole ring, piperidine ring, and sulfonamide moiety. These structural features suggest potential biological activities that could be leveraged in pharmacological applications.

Molecular Characteristics

  • Molecular Formula : C18_{18}H25_{25}N3_3O3_3S3_3
  • Molecular Weight : 427.6 g/mol
  • CAS Number : 1396761-46-8

Biological Activity Overview

The biological activity of this compound can be attributed to its structural components:

  • Thiazole Moiety : Known for its antibacterial and antifungal properties, the thiazole ring is a common feature in many bioactive compounds. It is believed to interact with bacterial cell wall synthesis and enzyme pathways critical for microbial survival.
  • Piperidine Ring : This component may enhance neuroactive effects, as similar structures have been shown to modulate neurotransmitter systems, potentially influencing conditions like anxiety and depression .
  • Sulfonamide Group : Sulfonamides are recognized for their antibacterial effects, particularly through inhibition of folate synthesis in bacteria.

The proposed mechanism of action involves the interaction of the compound with specific molecular targets within biological pathways:

  • Enzyme Inhibition : The thiazole ring may inhibit enzymes involved in critical metabolic pathways, while the piperidine structure could enhance binding affinity to these targets.
  • Receptor Interaction : The compound may engage with neurotransmitter receptors, leading to altered signaling pathways that could have therapeutic implications in neuropharmacology .

Research Findings and Case Studies

Several studies have investigated the biological activity of compounds structurally similar to this compound:

  • Antimicrobial Activity : Research indicates that derivatives containing thiazole rings exhibit significant antimicrobial activity against various pathogens. For instance, thiazole-based compounds have shown efficacy against Gram-positive and Gram-negative bacteria.
  • Neuroactive Properties : Compounds with piperidine structures have been evaluated for their potential in treating neurological disorders. A study highlighted that certain piperidine derivatives could modulate dopamine receptors, suggesting a role in managing conditions like schizophrenia .
  • CDK2 Inhibition : A related study explored thiazolone derivatives as potential CDK2 inhibitors with IC50 values ranging from 105.39 to 742.78 nM, indicating that modifications to the thiazole structure can lead to significant biological activity in cancer therapeutics.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
2-AminothiazoleThiazole ringAntibacterial, antifungal
Piperazine DerivativesPiperidine structureNeuroactive properties
ThiazolidinedionesThiazole and carbonylAnti-diabetic effects

The combination of a thiazole moiety with a piperidine carbonyl structure in this compound enhances its pharmacological profile compared to others lacking this specific arrangement.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : The compound has been investigated for its potential anticancer properties. Studies have shown that derivatives containing similar structural motifs exhibit cytotoxic effects against various cancer cell lines, including colon and breast cancer cells . The mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Antimicrobial Properties : The thiazole ring is known for its antibacterial and antifungal activities. Compounds with similar structures have been shown to be effective against multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa, making them promising candidates for developing new antimicrobial agents .

Biological Studies

Enzyme Interaction : Research indicates that the compound can interact with various enzymes, potentially modulating their activity. This interaction is crucial for understanding its pharmacological profile and therapeutic applications .

Neuroactive Effects : The piperidine component may contribute to neuroactive properties, suggesting potential applications in treating neurological disorders. Similar compounds have been studied for their effects on the central nervous system, indicating a need for further exploration in this area.

Industrial Applications

The synthesis of this compound can be optimized for large-scale production using automated systems to ensure high yields and purity. Its role as a building block in organic synthesis is significant, allowing researchers to create more complex molecules with desired biological activities.

Case Study 1: Anticancer Evaluation

A study evaluated the cytotoxic effects of several derivatives of the compound against human cancer cell lines such as HCT-116 and MCF-7. Results indicated that modifications to the thiazole or piperidine moieties could enhance anticancer activity, highlighting the importance of structure-activity relationships in drug design .

Case Study 2: Antimicrobial Testing

In another study, derivatives were tested against both Gram-positive and Gram-negative bacteria. The results demonstrated significant antimicrobial activity, particularly against resistant strains, suggesting that compounds based on the thiazole-piperidine framework could serve as templates for new antibiotics .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness arises from its synergistic combination of functional groups. Below is a comparative analysis with structurally related compounds:

Compound Name Structural Features Key Differences Biological Activity References
Target Compound Piperidine, 4,5-dihydrothiazole-thioether, N,N-dimethylbenzenesulfonamide Unique thioether linkage between dihydrothiazole and piperidine Potential kinase inhibition, antimicrobial activity (inferred)
N-(4-methyl-1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide Benzothiazole, sulfonamide, piperidine Replaces dihydrothiazole with benzothiazole; lacks thioether Anticancer, anti-inflammatory
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide Thiazole, ethoxyphenyl, methanesulfonyl Ethoxyphenyl substitution; simpler sulfonyl group Antimicrobial, antitumor
4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-2-(piperidine-1-carbonyl)morpholine Imidazopyridine, morpholine Replaces dihydrothiazole with imidazopyridine; morpholine core Distinct kinase inhibition
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide Thiazole, dimethoxyphenyl, tosyl Tosyl group instead of dimethylsulfonamide Anticancer (in vitro)

Pharmacological and Biochemical Comparisons

  • Bioactivity : The target compound’s thioether-linked dihydrothiazole may enhance redox-modulating activity compared to benzothiazole or simple thiazole derivatives .
  • Selectivity : The N,N-dimethylbenzenesulfonamide group likely improves target specificity over compounds with methanesulfonyl or tosyl groups, as seen in improved binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrases) .
  • Synthetic Complexity: The thioether bridge introduces synthetic challenges compared to ether or carboxamide-linked analogs, requiring multi-step protocols involving thiourea intermediates or Mitsunobu reactions .

Data Table: Molecular Properties

Property Target Compound N-(4-methyl-1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide
Molecular Formula C₁₈H₂₂N₃O₃S₂ C₂₁H₂₂N₃O₃S₂ C₂₀H₂₄N₃O₄S₂
Molecular Weight 400.51 g/mol 428.55 g/mol 434.55 g/mol
Key Functional Groups Dihydrothiazole-thioether, dimethylsulfonamide Benzothiazole, tosyl Ethoxyphenyl, methanesulfonyl
Bioactivity (Reported) Inferred kinase inhibition Anticancer (IC₅₀ = 2.1 µM) Antibacterial (MIC = 8 µg/mL)
References

Q & A

Basic: What are the standard synthetic routes for this compound, and how are key intermediates characterized?

Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole or piperidine core. For example:

  • Thiazole formation : Oxidative cyclization of o-aminothiophenols with aldehydes under controlled conditions .
  • Coupling steps : Amide bond formation using activated carboxylic acids (e.g., via EDC/HOBt) to link the piperidine and sulfonamide moieties .
  • Sulfonylation : Reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group .
    Intermediates are characterized via 1H/13C NMR (to confirm bond connectivity) and HPLC (to assess purity >98%) .

Advanced: How can reaction yields for sensitive intermediates be optimized, particularly when handling air-sensitive functional groups?

Answer:

  • Solvent choice : Use anhydrous dimethylformamide (DMF) or dichloromethane (DCM) to minimize hydrolysis of sulfonyl or carbonyl groups .
  • Stoichiometry control : Employ a 10-20% excess of nucleophilic reagents (e.g., amines) to drive coupling reactions to completion .
  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of thiol or thiazole groups .
  • Real-time monitoring : Use thin-layer chromatography (TLC) or in-situ FTIR to track reaction progress and halt before side reactions dominate .

Basic: Which analytical techniques are critical for confirming structural integrity and purity?

Answer:

  • 1H/13C NMR : Resolve aromatic protons (δ 6.5–8.5 ppm) and aliphatic signals (piperidine CH2 groups at δ 1.5–3.0 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
  • HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved during structural elucidation?

Answer:

  • 2D NMR : Use HSQC and HMBC to correlate ambiguous protons with adjacent carbons and confirm connectivity .
  • Variable temperature NMR : Identify dynamic effects (e.g., rotamers) causing splitting anomalies .
  • Comparative analysis : Cross-reference with synthesized analogs (e.g., methyl vs. tert-butyl derivatives) to assign shifts .

Basic: What functional groups in this compound are most likely to influence its bioactivity?

Answer:

  • Sulfonamide group (-SO2NMe2) : Enhances solubility and potential hydrogen bonding with biological targets .
  • Thiazole ring : Participates in π-π stacking or metal coordination in enzyme active sites .
  • Piperidine carbonyl : May act as a hydrogen bond acceptor, influencing binding affinity .

Advanced: How can molecular docking studies predict the compound’s binding to protease targets?

Answer:

  • Target selection : Use crystal structures of related enzymes (e.g., D1 protease in plants) from PDB .
  • Docking software : Employ AutoDock Vina or Schrödinger Suite to simulate interactions, focusing on sulfonamide-thiazole interactions with catalytic residues .
  • Validation : Compare docking scores with known inhibitors (e.g., benzoxazolo-thiazole derivatives) to prioritize synthetic targets .

Basic: What are common purification challenges, and how are they addressed?

Answer:

  • Low solubility : Use mixed solvents (e.g., DCM/methanol) for recrystallization .
  • Polar byproducts : Apply flash chromatography with gradient elution (hexane → ethyl acetate) .
  • Metal contaminants : Pass crude products through a short celite/silica gel column .

Advanced: How does stereochemistry at the piperidine ring affect pharmacological activity?

Answer:

  • Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) .
  • Activity assays : Test enantiomers in enzyme inhibition assays (e.g., IC50 comparisons) to identify active stereoisomers .
  • MD simulations : Model enantiomer-protein interactions to rationalize activity differences .

Advanced: How to design stability studies under varying pH conditions for this compound?

Answer:

  • Buffer preparation : Test stability in pH 1–13 buffers (e.g., HCl/NaOH solutions) at 37°C .
  • Degradation monitoring : Use LC-MS to identify hydrolyzed products (e.g., cleavage of sulfonamide or thiazole groups) .
  • Kinetic analysis : Calculate degradation rate constants (k) to predict shelf-life .

Advanced: What strategies reconcile contradictory bioactivity data across cell-based vs. enzyme assays?

Answer:

  • Membrane permeability : Measure logP to assess cellular uptake limitations (e.g., low permeability masking enzyme activity) .
  • Off-target effects : Use siRNA knockdown or isoform-specific inhibitors to isolate target pathways .
  • Metabolic stability : Incubate compound with liver microsomes to identify rapid degradation in cellular contexts .

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